

An In-depth Technical Guide to the Physical and Chemical Properties of Phenoxyacetonitrile

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Compound of Interest

Compound Name: *Phenoxyacetonitrile*

Cat. No.: *B046853*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of **phenoxyacetonitrile**. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development.

Physical Properties

Phenoxyacetonitrile is a clear, light yellow-brown liquid under standard conditions.^[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Phenoxyacetonitrile**

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO	[1][2][3]
Molecular Weight	133.15 g/mol	[2][3][4][5][6]
Appearance	Clear light yellow-brown liquid	[1]
Density	1.09 g/mL at 25 °C	[3][5]
Boiling Point	235-238 °C	[3][4][5]
112 °C at 10 mmHg	[1]	
76-238 °C at 0.5 torr	[1]	
Melting Point	-5 °C	[1]
Refractive Index (n _{20/D})	1.524	[1][3][4][5]
Flash Point	>230 °F (>110 °C)	[1][3]
Solubility	Insoluble in water.[7] Soluble in ether, alcohols, and acetone. [7]	

Chemical Properties

Phenoxyacetonitrile is a stable compound under normal conditions.[1] Its chemical structure and identifiers are provided in Table 2.

Table 2: Chemical Identifiers of **Phenoxyacetonitrile**

Identifier	Value	Reference
IUPAC Name	2-Phenoxyacetonitrile	[2]
CAS Number	3598-14-9	[2][3][4][5]
SMILES	<chem>C1=CC=C(C=C1)OCC#N</chem>	[2][4]
InChI	1S/C8H7NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2	[2]
InChIKey	VLLSCJFPVSQXDM-UHFFFAOYSA-N	[2][4]

Reactivity and Stability:

Phenoxyacetonitrile is stable but should be protected from excess heat.[1] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Experimental Protocols

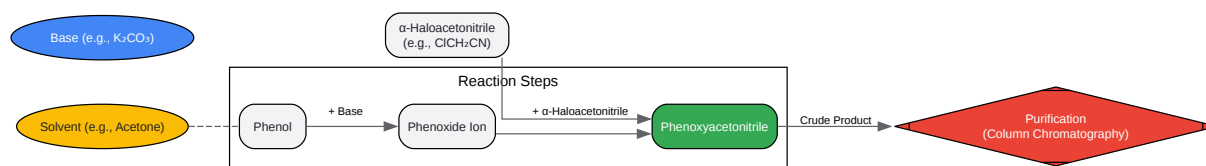
Synthesis of Phenoxyacetonitrile via Williamson Ether Synthesis

The most common method for the synthesis of **phenoxyacetonitrile** is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an α -haloacetonitrile.

General Procedure:

- Deprotonation of Phenol: To a solution of the substituted phenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone, acetonitrile, or DMF, a base (1.1 - 1.5 equivalents, e.g., K_2CO_3 , NaH) is added.[8]
- Formation of Phenoxide: The mixture is stirred at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide ion.[8]

- **Nucleophilic Attack:** An α -haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) is then added to the reaction mixture.
- **Reaction Completion:** The reaction is typically heated to reflux and monitored for completion. The use of a phase transfer catalyst is highly recommended to improve the reaction rate, especially with weakly nucleophilic phenoxides.[8]
- **Work-up and Purification:** After the reaction is complete, the crude product is worked up by washing with an aqueous base (e.g., 1M NaOH) to remove any unreacted acidic phenol.[8] If the product is an oil, purification is typically achieved by column chromatography.[8]



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Williamson Ether Synthesis for **Phenoxyacetonitrile**.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **1H NMR Spectroscopy:**
 - **Sample Preparation:** Dissolve the **phenoxyacetonitrile** sample in a deuterated solvent, such as deuterated chloroform ($CDCl_3$).
 - **Data Acquisition:** Record the spectrum on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, typically tetramethylsilane (TMS).
- **^{13}C NMR Spectroscopy:**

- Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl_3 triplet at 77.00 ppm).

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: The IR spectrum can be obtained from a neat liquid sample.
- Data Acquisition: Use an FTIR spectrometer to record the spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

3.2.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as electron ionization (EI).
- Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.

Table 3: Spectroscopic Data for **Phenoxyacetonitrile**

Technique	Key Data	Reference
^1H NMR	Spectral data available from Sigma-Aldrich Co. LLC.	[2]
^{13}C NMR	Spectral data available from A. Hardt, W. Bremser BASF Ludwigshafen (1982).	[2]
IR (FTIR)	Spectra have been recorded using a Bruker IFS 85 instrument.	[2]
Mass Spec. (GC-MS)	NIST Number: 343501, Top Peak m/z: 65, 2nd Highest m/z: 93, 3rd Highest m/z: 133.	[2]

Biological Activity and Signaling Pathways

Phenoxyacetonitrile is primarily utilized as a reactant in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the preparation of [[(oxo)pyridazinyl]phenoxy]acetonitrile derivatives intended as vasodilators.[1] It is also a precursor in the synthesis of compounds like 2,4-dihydroxyphenoxyacetophenones and methylthio(phenoxy)acetonitrile.[5][9]

As of the date of this guide, there is no significant literature available that describes direct involvement of **phenoxyacetonitrile** in specific biological signaling pathways. Its role in drug development is predominantly as a starting material or intermediate in the chemical synthesis of more complex, biologically active molecules.

Safety and Handling

Phenoxyacetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[2] It is classified as an acute toxicant.[4][5]

- Handling: Use only in a chemical fume hood.[1] Avoid breathing vapor, mist, or gas.[1] Avoid contact with skin, eyes, and clothing.[1] Wash thoroughly after handling.[1]

- Storage: Store in a cool, dry place in a tightly closed container.[1]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10] A multi-purpose combination respirator cartridge is recommended.[4]

Conclusion

Phenoxyacetonitrile is a valuable chemical intermediate with well-defined physical and chemical properties. This guide provides essential data and protocols to support its use in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its characteristics and safe handling procedures is crucial for its effective and responsible utilization in the laboratory.

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